Product packaging for Ethyl 2-(4-chloro-3-methoxyphenyl)acetate(Cat. No.:CAS No. 1056987-17-7)

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate

Cat. No.: B2484760
CAS No.: 1056987-17-7
M. Wt: 228.67
InChI Key: FYHRIDNUCHIWQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate is a chemical compound with the CAS Registry Number 1056987-17-7 and a molecular formula of C 11 H 13 ClO 3 . It has a molecular weight of 228.67 g/mol . This ester is an important synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both chloro and methoxy substituents on the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel pharmacologically active substances, particularly in constructing compound libraries for screening and in structure-activity relationship (SAR) studies. The compound is offered as For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B2484760 Ethyl 2-(4-chloro-3-methoxyphenyl)acetate CAS No. 1056987-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRIDNUCHIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for Ethyl 2 4 Chloro 3 Methoxyphenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethyl 2-(4-chloro-3-methoxyphenyl)acetate reveals several plausible disconnection points, guiding the design of convergent and linear synthetic strategies. The most logical disconnections are at the ester linkage and the C-C bond between the aromatic ring and the acetate (B1210297) group.

Disconnection of the Ester Linkage: The most straightforward retrosynthetic step is the disconnection of the ester bond, leading back to 4-chloro-3-methoxyphenylacetic acid and ethanol (B145695). This suggests a classic Fischer esterification as a potential final step in the synthesis.

Disconnection of the Aryl-Carbon Bond: A more fundamental disconnection involves breaking the bond between the aromatic ring and the α-carbon of the acetate group. This leads to a synthon representing a "4-chloro-3-methoxyphenyl" electrophile or nucleophile and a two-carbon synthon for the acetate group. This approach opens up possibilities for employing carbonylation reactions or transition metal-catalyzed cross-coupling reactions.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors that contain the 4-chloro-3-methoxyphenyl core structure.

A common and effective starting material for the synthesis of the 4-chloro-3-methoxyphenyl moiety is 2-chloroanisole (B146271). This readily available precursor can be functionalized through electrophilic aromatic substitution reactions.

One of the most direct methods to introduce the required two-carbon side chain is through the Friedel-Crafts acylation of 2-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction yields 3-chloro-4-methoxyacetophenone (B1582173) , a crucial intermediate. The reaction proceeds by dissolving 2-chloroanisole and acetyl chloride in a suitable solvent like methylene (B1212753) chloride, followed by the gradual addition of anhydrous aluminum chloride while cooling. The resulting 3-chloro-4-methoxyacetophenone can be isolated in high yield after an acidic workup and purification prepchem.com.

Reactant 1Reactant 2CatalystSolventProductYield
2-chloroanisoleAcetyl chlorideAlCl₃Methylene chloride3-chloro-4-methoxyacetophenone97% prepchem.com

An alternative approach involves the oxychlorination of 4-methoxyacetophenone using reagents like ammonium (B1175870) chloride and oxone in acetonitrile (B52724) chemicalbook.comchemdad.com.

From 3-chloro-4-methoxyacetophenone, the synthesis can proceed towards 4-chloro-3-methoxyphenylacetic acid. A powerful method for this transformation is the Willgerodt-Kindler reaction . This reaction involves heating the aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. This reaction uniquely facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its oxidation.

The introduction of the ethyl acetate moiety can be achieved through several established methods, primarily depending on the nature of the precursor.

If the synthetic route proceeds through 4-chloro-3-methoxyphenylacetic acid, the most direct method to obtain the final product is through Fischer esterification . This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukchemguide.co.uk. The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the formation of the ester masterorganicchemistry.com.

Reactant 1Reactant 2CatalystProduct
4-chloro-3-methoxyphenylacetic acidEthanolH₂SO₄ (catalytic)This compound

Esterification and Alkylation Reactions for Compound Formation

As detailed above, the primary method for the final formation of this compound is the Fischer esterification of the corresponding carboxylic acid.

An alternative, though less direct, conceptual approach could involve the alkylation of a suitable nucleophile. For instance, if a 4-chloro-3-methoxyphenyl organometallic reagent were prepared, it could potentially react with an electrophile like ethyl bromoacetate. However, the synthesis of the carboxylic acid followed by esterification is generally a more practical and higher-yielding approach.

Advanced Synthetic Strategies and Catalytic Considerations

Modern organic synthesis offers more advanced and often more direct methods for the construction of molecules like this compound, with transition metal catalysis playing a pivotal role.

A highly efficient and direct route to the target molecule is the palladium-catalyzed α-arylation of ethyl acetate . This reaction involves the direct coupling of an aryl halide with an ester enolate. In this specific case, a suitable precursor would be a 4-chloro-3-methoxy-substituted aryl halide (e.g., 1-bromo-4-chloro-3-methoxybenzene or 1,4-dichloro-2-methoxybenzene).

The reaction typically employs a palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine (B1218219) ligand like P(t-Bu)₃ (tri-tert-butylphosphine). The ester enolate is generated in situ using a strong base. This methodology has been shown to be effective for the α-arylation of esters even with less reactive chloroarenes organic-chemistry.orgnih.gov.

Another powerful transition metal-catalyzed approach is the carbonylation of a benzyl (B1604629) halide . In this scenario, a 4-chloro-3-methoxybenzyl halide (e.g., 4-chloro-3-methoxybenzyl chloride) would be reacted with carbon monoxide and ethanol in the presence of a palladium catalyst. This reaction directly forms the ester in a single step.

A related two-step process involves the palladium-catalyzed carbonylation of the benzyl halide to form the corresponding phenylacetic acid, which is then esterified. This has been demonstrated for various benzyl chloride derivatives, yielding phenylacetic acids in high yields masterorganicchemistry.com.

PrecursorReagentsCatalyst SystemProduct
1-bromo-4-chloro-3-methoxybenzeneEthyl acetate, Strong BasePd(dba)₂ / P(t-Bu)₃This compound
4-chloro-3-methoxybenzyl chlorideCO, EthanolPalladium catalystThis compound

A further advanced strategy involves a Suzuki-Miyaura cross-coupling reaction . This would entail the reaction of a 4-chloro-3-methoxyphenyl boronic acid or its ester with an α-haloacetate, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base. This method is particularly useful due to the commercial availability of a wide range of boronic acids and the mild reaction conditions typically employed. This approach has been successfully used for the synthesis of α-aryl esters and amides nih.gov.

Reactant 1Reactant 2Catalyst SystemProduct
4-chloro-3-methoxyphenylboronic acidEthyl bromoacetatePalladium catalyst, BaseThis compound

These advanced catalytic methods offer significant advantages in terms of efficiency, functional group tolerance, and often, a reduction in the number of synthetic steps compared to more classical approaches.

Green Chemistry Approaches in Synthesis

No specific studies were found that apply green chemistry principles—such as the use of renewable solvents, catalytic reagents, alternative energy sources (e.g., microwave or ultrasound), or atom economy calculations—directly to the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Selectivity

There is no available research detailing the systematic optimization of reaction conditions for the synthesis of this compound. Such studies would typically involve varying parameters like temperature, pressure, catalyst type and loading, reactant concentrations, and reaction time to maximize product yield and selectivity. Without these studies, a data-driven analysis of optimal synthetic conditions is not possible.

Due to the lack of specific information, a table of compounds mentioned in the article is not applicable.

Chemical Reactivity and Transformation Studies of Ethyl 2 4 Chloro 3 Methoxyphenyl Acetate

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in Ethyl 2-(4-chloro-3-methoxyphenyl)acetate is influenced by three substituents: a chloro group, a methoxy (B1213986) group, and an ethyl acetate (B1210297) group attached via a methylene (B1212753) bridge. The methoxy group is an activating substituent that directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating substituent but also directs ortho and para. The ethyl acetate group, being electron-withdrawing, would typically be a meta-director; however, the presence of the insulating methylene (-CH2-) group mitigates its deactivating and directing influence on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Chloro-Methoxyphenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on the chloro-methoxyphenyl moiety of the title compound is determined by the combined directing effects of the existing substituents.

The powerful ortho, para-directing methoxy group at C3 and the ortho, para-directing chloro group at C4 create a complex substitution pattern. The potential sites for electrophilic attack are C2, C5, and C6.

Position C2: Ortho to the methoxy group and meta to the chloro group. This position is strongly activated by the methoxy group.

Position C6: Ortho to the methoxy group and meta to the chloro group. This position is also strongly activated by the methoxy group.

Position C5: Ortho to the chloro group and para to the methoxy group. This position is activated by the methoxy group but may be sterically hindered.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho to it, namely C2 and C6. Steric hindrance from the adjacent ethyl acetate side chain might influence the relative rates of substitution at these positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeElectrophile (E+)Predicted Major Product(s)
NitrationNO₂+Ethyl 2-(4-chloro-2-nitro-3-methoxyphenyl)acetate and Ethyl 2-(4-chloro-6-nitro-3-methoxyphenyl)acetate
HalogenationBr⁺, Cl⁺Ethyl 2-(2-bromo-4-chloro-3-methoxyphenyl)acetate and Ethyl 2-(6-bromo-4-chloro-3-methoxyphenyl)acetate
Friedel-Crafts AcylationRCO⁺Ethyl 2-(2-acyl-4-chloro-3-methoxyphenyl)acetate and Ethyl 2-(6-acyl-4-chloro-3-methoxyphenyl)acetate

Directed Ortho-Metalation and Related Aromatic Transformations

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

In this compound, the methoxy group can serve as an effective DMG. Treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures is expected to lead to regioselective deprotonation at the C2 position, which is ortho to the methoxy group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Table 2: Potential Functionalization via Directed Ortho-Metalation

ReagentsElectrophileProduct after Quenching
1. s-BuLi, TMEDA, -78 °C2. ElectrophileD₂OEthyl 2-(4-chloro-2-deuterio-3-methoxyphenyl)acetate
1. n-BuLi, -78 °C2. ElectrophileI₂Ethyl 2-(4-chloro-2-iodo-3-methoxyphenyl)acetate
1. n-BuLi, -78 °C2. Electrophile(CH₃)₃SiClEthyl 2-(4-chloro-3-methoxy-2-(trimethylsilyl)phenyl)acetate
1. s-BuLi, -78 °C2. ElectrophileDMFEthyl 2-(4-chloro-2-formyl-3-methoxyphenyl)acetate

Reactions Involving the Halogen Substituent

The chlorine atom on the aromatic ring serves as a handle for various substitution and coupling reactions, enabling further molecular diversification.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). The substituent pattern of this compound does not strongly activate the ring for classical SNAr. The methoxy group is electron-donating, and the insulated ethyl acetate group has a weak effect. Therefore, displacing the chloro group with nucleophiles like alkoxides, amines, or thiolates would likely require harsh reaction conditions (high temperatures and pressures) or transition-metal catalysis.

Under extremely basic conditions, substitution could potentially proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. However, this pathway can often lead to mixtures of regioisomers.

Cross-Coupling Reactions for Further Functionalization

The carbon-chlorine bond provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to facilitate their efficient coupling.

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

Table 3: Representative Cross-Coupling Reactions for C-Cl Bond Functionalization

Reaction NameCoupling PartnerCatalyst/BasePotential Product
SuzukiPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Ethyl 2-(3-methoxy-[1,1'-biphenyl]-4-yl)acetate
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos / NaOtBuEthyl 2-(3-methoxy-4-morpholinophenyl)acetate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI / Et₃NEthyl 2-(3-methoxy-4-(phenylethynyl)phenyl)acetate

Transformations of the Ester Functional Group

The ethyl ester group is a versatile functional handle that can undergo a variety of well-established transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chloro-3-methoxyphenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an alcohol/water mixture followed by acidic workup, is common.

Reduction: The ester can be reduced to the primary alcohol, 2-(4-chloro-3-methoxyphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically used for this transformation.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction may require elevated temperatures or catalysis.

Grignard Reaction: The ester can react with two equivalents of an organometallic reagent, such as a Grignard reagent (R-MgBr), to yield a tertiary alcohol after the addition of the "R" group twice to the carbonyl carbon.

Table 4: Common Transformations of the Ethyl Ester Group

Reaction TypeReagentsProduct
Saponification (Hydrolysis)1. NaOH, H₂O/EtOH2. H₃O⁺2-(4-chloro-3-methoxyphenyl)acetic acid
Reduction1. LiAlH₄, THF2. H₃O⁺2-(4-chloro-3-methoxyphenyl)ethanol
Grignard Reaction1. 2 equiv. CH₃MgBr, Et₂O2. H₃O⁺1-(4-chloro-3-methoxyphenyl)-2-methylpropan-2-ol

Ester Hydrolysis and Derivatization to Carboxylic Acids

The most fundamental reaction of this compound is the hydrolysis of its ester group to yield the corresponding carboxylic acid, 2-(4-chloro-3-methoxyphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, catalyzes the hydrolysis by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk This reaction, which is typically a second-order process, results in the formation of an alcohol (ethanol) and the carboxylate salt (sodium 2-(4-chloro-3-methoxyphenyl)acetate). prexams.comijcce.ac.ir Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate salt to yield the free carboxylic acid. chemguide.co.uk The primary advantages of alkaline hydrolysis are the irreversibility of the reaction and the ease of separating the resulting products. chemguide.co.uk

ConditionCatalyst/ReagentTypical ConditionsProductsKey Feature
AcidicDilute H₂SO₄ or HClHeat/Reflux with excess water2-(4-chloro-3-methoxyphenyl)acetic acid + Ethanol (B145695)Reversible Reaction chemguide.co.uk
BasicAqueous NaOH or KOHHeat/RefluxSodium 2-(4-chloro-3-methoxyphenyl)acetate + EthanolIrreversible (Saponification) chemguide.co.uk

Amidation, Reduction, and Transesterification Reactions

Amidation : this compound can be converted into the corresponding amide, 2-(4-chloro-3-methoxyphenyl)acetamide, by reaction with ammonia or a primary/secondary amine. Direct amidation of esters typically requires harsh conditions (high temperature and pressure). However, the reaction can be facilitated by various catalytic systems. Modern methods include the use of transition metal catalysts, such as those based on nickel or copper, which can enable the cross-coupling of esters and amines under milder conditions. mdpi.com For example, nickel/N-heterocyclic carbene (NHC) systems have been shown to be effective for the direct amidation of methyl esters. mdpi.com Another approach involves oxidative decarbethoxylation, where ethyl arylacetates react with aminopyridines in the presence of a copper catalyst and air. researchgate.net

Reduction : The ester functional group is readily reduced by powerful hydride reagents.

Reduction to Primary Alcohol : The most common method for reducing an ester is using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. masterorganicchemistry.com This reaction converts this compound into two alcohol products: 2-(4-chloro-3-methoxyphenyl)ethanol and ethanol. Unlike sodium borohydride (B1222165) (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ is a highly effective reagent for this transformation.

Reduction to Aldehyde : Under specific conditions and with less reactive hydride reagents, the reduction can be stopped at the aldehyde stage. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for the partial reduction of esters to aldehydes.

ReagentTypical SolventProduct Functional GroupNotes
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Ether (e.g., THF)Primary AlcoholStrong, non-selective reducing agent for esters. masterorganicchemistry.com
Diisobutylaluminium hydride (DIBAL-H)Toluene, HexaneAldehydeRequires low temperature (e.g., -78 °C) to prevent over-reduction.

Transesterification : Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This compound can undergo transesterification when heated with a different alcohol (e.g., methanol) in the presence of an acid (like H₂SO₄) or a base (like sodium methoxide) catalyst. This equilibrium-driven process would result in the formation of a new ester (e.g., Mthis compound) and ethanol. The reaction is often driven to completion by using the new alcohol as the solvent. nih.gov

Oxidative and Reductive Processes Affecting the Compound

Beyond the transformations of the ester group, the chloroaryl moiety is also susceptible to specific redox reactions.

Oxidative Processes : The this compound molecule is relatively stable towards mild oxidizing agents. The aromatic ring is deactivated by the chloro substituent, making it resistant to oxidation under standard conditions. Vigorous oxidation would likely lead to the degradation of the entire aromatic ring. The benzylic C-H bonds are typically sites for oxidation, but specific studies detailing the controlled oxidation of this compound or closely related phenylacetates are not prominent in the literature.

Reductive Processes : Two primary reductive pathways can be considered for this molecule: reduction of the ester (as discussed in section 3.3.2) and cleavage of the carbon-chlorine bond.

Reductive Dehalogenation : The carbon-chlorine bond on the aromatic ring can be cleaved under certain reductive conditions. Catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, is a common method for reductive dehalogenation of aryl halides. This process would replace the chlorine atom with a hydrogen atom, yielding Ethyl 2-(3-methoxyphenyl)acetate. Additionally, microbial reductive dehalogenation has been observed for various chloroaromatic compounds, where anaerobic microorganisms can utilize these compounds as electron acceptors. nih.govnih.gov

Intramolecular and Intermolecular Cyclization Potential

While this compound does not possess the ideal structure for direct, simple intramolecular cyclization, it serves as an excellent precursor for derivatives that can undergo powerful ring-forming reactions.

Intramolecular Cyclization : The primary potential for intramolecular cyclization lies in converting the ethyl acetate side chain into a structure suitable for electrophilic aromatic substitution. A key example is the Bischler-Napieralski reaction , which is a widely used method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org A synthetic sequence could involve:

Reduction of the ester to 2-(4-chloro-3-methoxyphenyl)ethanol.

Conversion of the alcohol to a β-phenylethylamine derivative.

Acylation of the amine to form a β-phenylethylamide.

This amide, upon treatment with a dehydrating Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), would undergo intramolecular electrophilic cyclization onto the aromatic ring to form a 3,4-dihydroisoquinoline (B110456) skeleton. wikipedia.orgnrochemistry.com The electron-donating methoxy group on the ring would facilitate this cyclization. jk-sci.com

A related transformation is the Pictet-Gams reaction , which allows for the formation of an isoquinoline (B145761) directly from a β-hydroxy-β-phenethylamide under similar dehydrating conditions. wikipedia.orgdrugfuture.comdrugfuture.com

Intermolecular Cyclization : Intermolecular reactions such as the Claisen condensation, involving the enolate of the ester, are theoretically possible but would compete with other side reactions. The most significant synthetic utility of this compound in forming cyclic structures appears to be through derivatization followed by intramolecular cyclization strategies.

Spectroscopic Characterization Methodologies in Academic Research for Ethyl 2 4 Chloro 3 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, each set of chemically non-equivalent protons generates a distinct signal. The spectrum is expected to show five unique signals corresponding to the ethyl group, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the aromatic protons.

The ethyl ester protons typically appear as a triplet around 1.25 ppm (the -CH₃ group) and a quartet around 4.15 ppm (the -OCH₂- group), with a coupling constant (J) of approximately 7.1 Hz, indicative of free rotation and coupling between adjacent alkyl protons. The methylene protons (-CH₂Ar) situated between the aromatic ring and the carbonyl group are expected to produce a sharp singlet at approximately 3.60 ppm. The protons of the methoxy group (-OCH₃) attached to the benzene (B151609) ring would also yield a distinct singlet, typically further downfield around 3.88 ppm.

The aromatic region would display signals for the three protons on the substituted benzene ring. The proton at the C-2 position, flanked by the methoxy and acetate-methylene groups, would likely appear as a doublet at about 6.90 ppm. The proton at C-6, adjacent to the acetate-methylene group, is expected to be a doublet around 6.80 ppm. The proton at C-5, which is ortho to the chlorine atom, would be the most deshielded of the aromatic protons, appearing as a doublet around 7.25 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₂CH₃1.25Triplet (t)~7.13H
-CH₂Ar3.60Singlet (s)-2H
-OCH₃3.88Singlet (s)-3H
-OCH₂CH₃4.15Quartet (q)~7.12H
Ar-H (C6)6.80Doublet (d)~8.21H
Ar-H (C2)6.90Doublet (d)~2.01H
Ar-H (C5)7.25Doublet (d)~8.21H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a separate signal, and its chemical shift is indicative of its electronic environment. For this compound, eleven distinct signals are expected.

The carbonyl carbon of the ester is the most deshielded, appearing at approximately 171.0 ppm. The carbons of the aromatic ring appear in the typical range of 110-160 ppm. The carbon attached to the methoxy group (C-3) would be found far downfield (~155.0 ppm), while the carbon bearing the chlorine atom (C-4) would be around 125.0 ppm. The remaining aromatic carbons would resonate at predictable shifts based on substituent effects. The aliphatic carbons appear upfield: the ethoxy methylene carbon (-OCH₂-) at about 61.0 ppm, the methoxy carbon (-OCH₃) at 56.0 ppm, the benzylic methylene carbon (-CH₂Ar) at around 41.0 ppm, and the ethyl methyl carbon (-CH₃) at approximately 14.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₂CH₃14.0
-CH₂Ar41.0
-OCH₃56.0
-OCH₂CH₃61.0
Ar-C6114.5
Ar-C2115.0
Ar-C4125.0
Ar-C5129.8
Ar-C1132.0
Ar-C3155.0
C=O171.0

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (¹H-¹H Correlation Spectroscopy) would reveal scalar coupling between protons. A cross-peak between the signals at ~1.25 ppm and ~4.15 ppm would confirm their connection within the ethyl group. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping longer-range connectivity (typically over 2-3 bonds). For instance, it would show a correlation from the benzylic methylene protons (~3.60 ppm) to the carbonyl carbon (~171.0 ppm) and to several aromatic carbons (C-1, C-2, C-6), thereby confirming the placement of the ethyl acetate (B1210297) group on the benzene ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ester and the methoxy ether linkage in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range, while C-H stretching from both aliphatic and aromatic groups would be observed between 3100 and 2850 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, around 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)~3070Medium
C-H stretch (Aliphatic)2980-2850Medium
C=O stretch (Ester)~1735Strong
C=C stretch (Aromatic)1600, 1500Medium-Strong
C-O stretch (Ester/Ether)1250, 1150Strong
C-Cl stretch~780Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃ClO₃, with a nominal molecular weight of 228 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic molecular ion cluster: a peak for [M]⁺ at m/z 228 and a peak for [M+2]⁺ at m/z 230 with approximately one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (e.g., calculated exact mass for C₁₁H₁₃³⁵ClO₃ is 228.0553).

Common fragmentation pathways would involve the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment ion at m/z 183/185, or the cleavage of the C-C bond adjacent to the ring to form a stable 4-chloro-3-methoxybenzyl cation at m/z 157/159.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (³⁵Cl/³⁷Cl)Predicted Fragment Ion
228/230[M]⁺ (Molecular Ion)
183/185[M - •OCH₂CH₃]⁺
157/159[CH₂(C₆H₃)(Cl)(OCH₃)]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. The methoxy and chloro substituents, along with the alkyl acetate group, act as auxochromes that modify the absorption characteristics of the benzene ring. The spectrum would be expected to show π → π* transitions, with absorption maxima (λmax) likely appearing around 230 nm and 280 nm, which is characteristic of substituted aromatic systems.

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Electronic TransitionChromophore
~230π → πSubstituted Benzene Ring
~280π → πSubstituted Benzene Ring

Computational Chemistry and Theoretical Investigations of Ethyl 2 4 Chloro 3 Methoxyphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in modern chemistry for elucidating the electronic structure and predicting the properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity, complementing experimental findings. For a molecule like Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, these theoretical investigations can offer a deeper understanding of its behavior at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and minimizing energy. spectroscopyonline.com This process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. For instance, in studies of other complex organic molecules, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to determine optimized structural parameters. nih.gov These calculated geometries can then be compared with experimental data, such as those from X-ray crystallography, to validate the theoretical model. scispace.com The process of geometry optimization iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, ensuring the forces on each atom are negligible.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. The energies of the HOMO and LUMO are also used to calculate various quantum chemical parameters, such as electronegativity, chemical hardness, and the global electrophilicity index, which further describe the molecule's reactive nature.

Table 1: Illustrative Frontier Molecular Orbital (HOMO-LUMO) Data for a Sample Organic Molecule

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
Energy Gap (ΔE)5.0

Note: The data in this table is illustrative and does not represent this compound.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green areas represent neutral potential. By analyzing the MEP surface of a molecule, one can identify the likely sites for intermolecular interactions and chemical reactions. nih.gov

Theoretical Prediction and Correlation of Spectroscopic Data

Computational methods can also be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational behavior.

Simulated Vibrational Spectra (FT-IR, FT-Raman) and Comparison with Experimental Data

Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), can be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. spectroscopyonline.com By comparing the simulated spectra with experimentally recorded spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending) can be made. This correlation between theoretical and experimental data is a powerful tool for structural elucidation and for confirming the results of the geometry optimization. nih.gov For example, the characteristic stretching vibrations of C=O, C-O, and C-Cl bonds in this compound would be expected at specific wavenumbers, and their calculated positions could be compared with experimental FT-IR and FT-Raman spectra.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Sample Organic Molecule

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Assignment
ν(C=O)17351740Carbonyl stretch
ν(C-O)12501255Ester C-O stretch
ν(C-Cl)750755Carbon-chlorine stretch
ν(Ar C-H)30503055Aromatic C-H stretch

Note: The data in this table is for illustrative purposes and does not represent this compound.

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Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, as the foundational research findings and data are absent from the public literature. Attempting to create the specified content would involve speculation and fabrication of data, which would not meet the standards of scientific accuracy.

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Role in the Elaboration of Complex Organic Scaffolds

The chemical structure of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate allows it to participate in a variety of chemical transformations essential for building complex molecular frameworks. The hydrazone moiety can act as a key component in cyclization reactions, enabling the formation of heterocyclic rings, which are common structural motifs in biologically active compounds. The presence of the chloro group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities and the extension of the molecular scaffold. This dual reactivity is fundamental to its utility in multi-step syntheses where precise control over bond formation is required.

Utility in the Production of Pharmaceutical Intermediates (e.g., Anticoagulant Precursors)

The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of Apixaban. Apixaban is a direct factor Xa inhibitor and a widely prescribed oral anticoagulant used to prevent and treat blood clots.

In the synthesis of Apixaban, (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with a corresponding piperidinone derivative in a crucial cyclization step to form the pyrazole (B372694) core of the final drug molecule. This reaction is a cornerstone of many patented synthetic routes to Apixaban, highlighting the intermediate's industrial importance. The purity and reactivity of this intermediate are critical for ensuring the efficiency of the synthesis and the quality of the final pharmaceutical product.

Below is a table summarizing key reactions in the synthesis of Apixaban precursors involving the title compound.

Reactant 1Reactant 2Key Reaction TypeResulting ScaffoldReference
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneCyclization / CondensationPyrazolo-pyridine core
p-Anisidine (B42471)Ethyl 2-chloroacetoacetateDiazotization followed by Japp-Klingemann reaction(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Strategic Building Block for Diversifying Chemical Libraries

In the context of drug discovery and medicinal chemistry, generating chemical libraries with diverse structures is essential for screening against biological targets. (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate serves as a valuable scaffold for this purpose. The reactive chloro atom can be displaced by a wide range of nucleophiles, allowing for the creation of a library of analogs from a common precursor. Furthermore, the ester and hydrazone functionalities can be chemically modified to introduce additional points of diversity. This strategic utility enables researchers to systematically explore the structure-activity relationship (SAR) of a lead compound, aiding in the optimization of its therapeutic properties.

Contribution to the Development of Novel Chemical Entities for Further Research

Beyond its established role in Apixaban synthesis, this intermediate is a valuable starting material for creating new chemical entities (NCEs) for broader research. Its inherent structural features can be leveraged to synthesize compounds targeting various biological pathways. For instance, hydrazone-containing compounds are known to exhibit a wide range of biological activities. By using this intermediate as a foundational block, chemists can design and synthesize novel molecules for evaluation in areas such as antimicrobial or anti-proliferative research. Its availability as a commercial product facilitates its use in exploratory chemical synthesis programs aimed at discovering next-generation therapeutics.

Considerations for Industrial Scale-Up and Process Chemistry

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction efficiency, cost-effectiveness, and safety. For (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, process chemistry research has focused on optimizing its synthesis to improve yield and purity while minimizing reaction time and the formation of impurities.

Key considerations for industrial scale-up include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and product isolation. While early methods used alcoholic solvents, these could lead to sticky byproducts. Biphasic systems using solvents like dichloromethane (B109758) or ethyl acetate (B1210297) with a phase-transfer catalyst have been developed to simplify workup and improve yield.

Temperature Control: The initial diazotization of p-anisidine is highly exothermic and requires strict temperature control (typically between -10°C and 5°C) to prevent decomposition of the diazonium salt and ensure safety.

Impurity Profile: Controlling the formation of impurities is critical in pharmaceutical manufacturing. Research has focused on identifying and minimizing potential byproducts during the synthesis of the intermediate to ensure the final active pharmaceutical ingredient meets stringent regulatory standards.

Reagent Stoichiometry and Addition Rate: Careful control over the amounts and addition rates of reagents like sodium nitrite (B80452) and ethyl 2-chloroacetoacetate is necessary to maximize the yield and minimize side reactions.

Recent developments have explored novel synthetic routes, such as those employing the Japp-Klingemann reaction, to provide a more economical and feasible method for large-scale industrial production.

Future Research Directions and Emerging Perspectives for Ethyl 2 4 Chloro 3 Methoxyphenyl Acetate

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future synthetic research will likely prioritize the development of green and economically viable methods for producing Ethyl 2-(4-chloro-3-methoxyphenyl)acetate. A key focus will be the replacement of conventional catalysts with more sustainable alternatives. Research into the use of nanoclay minerals, such as montmorillonite (B579905) exchanged with various metal cations (e.g., Al³⁺, Zn²⁺, Fe³⁺), could provide eco-friendly, non-corrosive, and reusable catalytic systems for the esterification process. royalsocietypublishing.orgresearchgate.net These solid acid catalysts can offer high selectivity and can be easily separated from the reaction mixture, minimizing waste. royalsocietypublishing.org

Research FocusPotential MethodologyExpected Benefits
Green CatalysisUse of metal-exchanged montmorillonite nanoclayReusability, reduced corrosion, high selectivity, lower environmental impact royalsocietypublishing.orgresearchgate.net
Process OptimizationSolvent-free synthesis, use of benign solventsReduced waste, lower energy consumption, improved safety royalsocietypublishing.org
Synthesis EfficiencyDevelopment of one-pot reaction protocolsHigher atom economy, reduced purification steps, cost-effectiveness

Exploration of Unprecedented Reactivity and Reaction Mechanisms

A deeper understanding of the structure-property-reactivity relationships of this compound will be crucial for unlocking its full synthetic potential. acs.org The electronic effects of the chloro (electron-withdrawing) and methoxy (B1213986) (electron-donating) substituents on the aromatic ring significantly influence the reactivity of the entire molecule. Future studies could focus on novel transformations that exploit this specific electronic arrangement.

For instance, research into nickel-catalyzed reductive coupling reactions could reveal new pathways for C-Si or C-C bond formation, potentially with a high tolerance for the existing functional groups. acs.org Investigating the compound's behavior under photochemical conditions could also lead to novel photoreduction or photoalkylation reactions. researchgate.net Mechanistic studies, combining experimental data with computational modeling, will be essential to elucidate the pathways of these new reactions and to predict further unprecedented reactivity.

Advancements in Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation is set to revolutionize the synthesis and screening of derivatives of this compound. Automated flow chemistry platforms can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety compared to traditional batch synthesis. mdpi.comrsc.org

These automated systems can be employed for:

Rapid Reaction Optimization: Systematically screening a wide range of catalysts, solvents, and conditions to quickly identify the optimal synthetic protocol. numberanalytics.com

Library Synthesis: Efficiently generating large collections of analogs by varying the ester group or modifying the aromatic ring. This is particularly valuable for drug discovery programs.

End-to-End Synthesis: Developing fully automated multi-step syntheses, which reduces manual labor and improves reproducibility. nih.gov

The combination of solid-supported synthesis with continuous-flow techniques could further streamline the process by simplifying purification to simple solvent washes, thereby accelerating the discovery of new molecules with desirable properties. mdpi.com

Deeper Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research. wikipedia.org For this compound and its derivatives, these computational approaches can accelerate the discovery and development process in several key areas. researchgate.net

ML algorithms, such as Random Forest or Support Vector Machines (SVM), can be trained on existing chemical data to build predictive models. jetir.org These models can forecast various properties of novel, unsynthesized analogs, including:

Bioactivity: Predicting the potential therapeutic effects or binding affinity to specific biological targets.

Physicochemical Properties: Estimating solubility, stability, and other crucial parameters for drug development.

Toxicity: Identifying potential adverse effects early in the design phase. numberanalytics.com

Furthermore, generative AI models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be used for de novo drug design, proposing entirely new molecular structures based on the core scaffold of this compound but optimized for specific properties. researchgate.netnumberanalytics.com AI can also assist in retrosynthetic analysis, suggesting novel and efficient synthetic pathways.

AI/ML ApplicationSpecific Tool/TechniquePotential Impact
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Support Vector Machines (SVM)Prioritization of synthetic targets, reduction in failed experiments jetir.org
De Novo DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Discovery of novel compounds with enhanced properties numberanalytics.com
Synthesis PlanningRetrosynthesis prediction algorithmsAcceleration of synthetic route design and optimization

Investigation of Material Science Applications and Advanced Chemical Functionalities

While phenylacetate (B1230308) derivatives are primarily known as intermediates in pharmaceuticals and fragrances, their structural motifs suggest potential applications in material science. drugbank.comrsc.org The aromatic and ester components are features found in many functional materials. nih.govdrugbank.com Future research could explore the incorporation of the this compound scaffold into larger molecular architectures to create novel materials.

The presence of the methoxy group, a known electron-donating substituent, suggests potential in the field of organic electronics. numberanalytics.com Derivatives could be designed and synthesized to act as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) or perovskite solar cells. mdpi.com Another avenue is polymer science; the molecule could be functionalized to act as a monomer for the synthesis of specialty polyesters or poly(ether ester)s. jetir.org These polymers could exhibit unique thermal, optical, or mechanical properties stemming from the specific substitution pattern of the aromatic ring.

Interdisciplinary Research with Emerging Chemical Fields

The future of this compound will also be shaped by its integration into interdisciplinary research fields. Collaborations between synthetic chemists and researchers in chemical biology, pharmacology, and nanotechnology will be key to discovering new functionalities.

In chemical biology, derivatives of the compound could be developed as molecular probes to study biological pathways or to validate new drug targets. Its role as an intermediate for potentially bioactive molecules warrants further investigation into its broader pharmacological profile and that of its analogs. rsc.org By partnering with formulation scientists, novel drug delivery systems could be designed to improve the bioavailability of active pharmaceutical ingredients derived from this compound. The convergence of these diverse fields will undoubtedly reveal new and unexpected applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions. For example, acylation of ethyl 2-(aminothiazolyl)acetate with substituted acyl chlorides under controlled conditions (e.g., triethylamine as a base, chloroform solvent, and dropwise addition at 273 K) is a validated approach . Key considerations include maintaining anhydrous conditions, optimizing stoichiometry of reagents (e.g., 1.5 equivalents of acyl chloride), and monitoring reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, particularly the methoxy and ester groups. X-ray crystallography is indispensable for resolving stereochemistry and intermolecular interactions. Software like SHELXL and ORTEP-III are widely used for refining crystallographic data and generating thermal ellipsoid plots . For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.582 Å, β = 92.57°) have been reported for structurally analogous esters .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Melting point analysis (using a Kofler block) and elemental analysis (C, H, N content) provide complementary validation. For crystalline samples, powder X-ray diffraction (PXRD) can confirm phase purity by matching experimental and simulated patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length/angle variations) be resolved during structure refinement?

  • Answer : Discrepancies often arise from thermal motion or disorder in crystal lattices. Using SHELXL’s restraints (e.g., DFIX, SIMU) or incorporating Hirshfeld surface analysis can improve refinement. For example, hydrogen-bonding patterns (e.g., N–H⋯O interactions forming chains) must be validated against Etter’s rules for graph-set analysis (e.g., C(4) motifs) . Advanced software like Olex2 integrates SHELX and ORTEP-III for real-time visualization and error correction .

Q. What experimental strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity, solvent effects). Standardized protocols (e.g., MTT assays in triplicate, DMSO controls ≤0.1% v/v) and orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) are recommended. For analogs of this compound, structure-activity relationship (SAR) studies using substituent variations (e.g., replacing Cl with F) have clarified bioactivity trends .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The electron-withdrawing 4-chloro and 3-methoxy groups activate the phenylacetate core toward nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states, while kinetic studies (e.g., monitoring by ¹⁹F NMR) reveal rate dependencies on solvent polarity and leaving-group ability. For example, LiAlH₄ reductions of similar esters show pseudo-first-order kinetics in ether .

Q. How do hydrogen-bonding networks in crystal lattices influence physicochemical properties?

  • Answer : Hydrogen bonds (e.g., C=O⋯H–N) stabilize specific conformations and affect solubility/melting points. Graph-set analysis (e.g., R₂²(8) motifs) and topology tools (e.g., Mercury CSD) quantify these interactions. For instance, chains formed by N–H⋯O bonds in analogous structures correlate with higher thermal stability (Tₘ > 150°C) .

Methodological Resources

  • Crystallography : Use SHELXL for refinement and ORTEP-III for visualization .
  • Synthesis : Optimize acylation reactions with dropwise reagent addition and low-temperature controls .
  • Bioactivity : Employ standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.